molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B139824 2,6-Dimethylaniline CAS No. 87-62-7

2,6-Dimethylaniline

Cat. No.: B139824
CAS No.: 87-62-7
M. Wt: 121.18 g/mol
InChI Key: UFFBMTHBGFGIHF-UHFFFAOYSA-N
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Description

2,6-Dimethylaniline, also known as 2,6-xylidine, is an aromatic primary amine with the chemical formula (CH₃)₂C₆H₃NH₂. It is characterized by the presence of two methyl groups attached to the benzene ring at the 2- and 6- positions. This compound is a colorless to yellowish liquid and is a key starting material in the synthesis of various pharmaceuticals, dyes, and other organic compounds .

Mechanism of Action

Target of Action

2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is an aromatic primary amine substituted with two methyl groups at the 2- and 6-positions on the benzene ring . It is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .

Mode of Action

This compound can react with 1-Naphthaldehyde to form an intermediate, bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN), which can further form bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .

Biochemical Pathways

It is known that it is a significant derivative of many anesthetics and is a key metabolite of lidocaine and xylazine .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats and humans . The elimination rates of this compound from plasma in humanized-liver mice were generally slow compared with those of aniline . Faster in vitro metabolic elimination rates of aniline mediated by liver 9000 × g supernatant fractions from rats than those from humans may suggest the existence of higher first-pass effects in rats than in humanized-liver mice .

Result of Action

It is known that it is a possible human carcinogen . Comparative evaluation of the results indicates that the principal mechanism of mutagenic action is likely to be through redox cycling of intracellularly bound aminophenol/quinone imine structures to generate reactive oxygen species (ROS) rather than through the formation of covalent DNA adducts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it has been noted that this substance is harmful to the environment and special attention should be paid to its pollution of water bodies

Biochemical Analysis

Biochemical Properties

In humans, 2,6-dimethylaniline is involved in the lidocaine (local anaesthetic) metabolism pathway . It interacts with enzymes and proteins involved in this pathway, influencing the biochemical reactions that occur. The nature of these interactions involves the conversion of lidocaine into various metabolites, with this compound being a key intermediate .

Cellular Effects

It is known to be a possible carcinogen (by IARC 2B) and is also a potentially toxic compound . Therefore, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is a key starting material in the synthesis of many classes of drugs , suggesting that it may have stability and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the lidocaine metabolism pathway . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role in the metabolism of lidocaine, it may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its role in the metabolism of lidocaine, it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OH(CH3)2C6H3NH2+2H2OC₆H₅NH₂ + 2CH₃OH → (CH₃)₂C₆H₃NH₂ + 2H₂O C6​H5​NH2​+2CH3​OH→(CH3​)2​C6​H3​NH2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent .

Industrial Production Methods

In industrial settings, this compound is typically produced by the alkylation of aniline with methanol or dimethyl ether under acidic conditions. The process involves the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylaniline has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylaniline
  • 3,5-Dimethylaniline
  • 2,6-Diethylaniline
  • 2,6-Dimethylphenol

Comparison

2,6-Dimethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its isomers, such as 2,4-Dimethylaniline and 3,5-Dimethylaniline, this compound exhibits different reactivity and is used in the synthesis of specific pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

2,6-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
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InChI Key

UFFBMTHBGFGIHF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)N
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Molecular Formula

C8H11N, Array
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Related CAS

88374-65-6, 21436-98-6 (hydrochloride)
Record name Benzenamine, 2,6-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID8026307
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Molecular Weight

121.18 g/mol
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Physical Description

2,6-xylidine appears as a liquid. Toxic by ingestion, inhalation and skin absorption. Slightly soluble in water. Used in pharmaceuticals, as dye intermediates and organic syntheses., Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.
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Boiling Point

417 °F at 739 mmHg (NTP, 1992), 216 °C, Boiling point: 214 °C at 739 mm Hg, 215 °C
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Flash Point

196 °F (NTP, 1992), 91 °C (196 °F) - closed cup, 91 °C
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 8240 ppm at 25 °C, In water, 7000 mg/L at 20 °C, Very soluble in ethanol, ether, Soluble in oxygenated and aromatic solvents, Solubility in water, g/100ml at 20 °C: 0.7
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Density

0.984 (USCG, 1999) - Less dense than water; will float, 0.9842 g/cu cm at 20 °C, Relative density (water = 1): 0.98
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Vapor Density

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 111.2 °F ; 5 mmHg at 162.7 °F; 100 mmHg at 295 °F (NTP, 1992), 0.125 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02
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Color/Form

Yellow liquid, Colorless to reddish-yellow, clear liquid, Pale yellow liquid

CAS No.

87-62-7
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Melting Point

47.1 °F (NTP, 1992), 11.2 °C
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Synthesis routes and methods I

Procedure details

1,000 parts by volume of catalyst are introduced into a fluidised bed reactor having a capacity of 1.2 liters, corresponding to 1,200 parts by volume. The catalyst consists of 0.5% by weight of palladium and 0.2% by weight of zinc on Al2O3 and has a particle size of 0.2 to 0.6 mm. The temperature in the reactor is set to 220° C. and, per hour, a correspondingly preheated mixture of 200,000 parts by volume of ammonia and 200,000 parts by volume of hydrogen is introduced. 50 parts of a mixture consisting of 80% by weight of 2,6-dimethylcyclohexanol and 20% by weight of 2,6-dimethylcyclohexanone is passed continuously, per hour, through the fluidised catalyst bed thus produced. The reaction product is isolated by cooling the exit gases, and is distilled. 100 parts of 2,6-dimethylcyclohexanol/2,6-dimethylcyclohexanone mixture employed give 92 parts of 2,6-dimethylaniline. Yield: 96.5%.
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Synthesis routes and methods II

Procedure details

A catalyst which is in the form of extrudate of 3 mm diameter and 10 mm length and which contains 1.8% by weight of palladium on a zinc-aluminum spinel as the carrier is introduced into a reactor consisting of a pressure-resistant cylindrical tube of 1.2 liters volume, and is heated to 220° C. Per hour, a gaseous mixture of 200 liters (S.T.P.) of ammonia and 200 liters (S.T.P.) of hydrogen and 100 g of vaporized 2,6-dimethylcyclohexan-1-one are passed over this catalyst bed under atmospheric pressure. The reaction product is cooled as soon as it leaves the reactor, and is distilled. 100 g of 2,6-dimethylcyclohexan-1-one give 93 g of 2,6-dimethylaniline of boiling point 216° C. at atmospheric pressure, corresponding to a yield of 97% of theory.
[Compound]
Name
zinc-aluminum spinel
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200 L
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100 g
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200 L
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Synthesis routes and methods III

Procedure details

A catalyst in extrudate form, containing 0.5% by weight of Pd, 0.11% by weight of Zn and 0.1% by weight of Cd on Al2O3 as the carrier is introduced into a tubular reactor having a capacity of one liter, corresponding to 1,000 parts by volume, and is brought to 210° C. Per hour, a gaseous mixture of 400,000 parts by volume of ammonia and 10,000 parts by volume of hydrogen, and, in co-current therewith, 100 parts of 2,6-dimethylcyclohexan-1-one in gaseous form, is passed over the catalyst bed at atmospheric pressure. The reaction product is cooled sufficiently to liquefy the high-boiling constituents, which can then be distilled, whilst the gaseous constituents are recycled. In this way, 100 parts of 2,6-dimethylcyclohexan-1-one give 92 parts of 2,6-dimethylaniline (xylidine) (boiling point 216° C. at atmospheric pressure), corresponding to a yield of 96% of theory.
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Synthesis routes and methods IV

Procedure details

42.4 g (0.35 mol) of 2,6-dimethylaniline and 25 g (0.17 mol) of powdered potassium carbonate in 100 ml of dimethylformamide were heated to 80° C., whilst stirring, and 29 g (0.17 mol) of 2-bromo-1-methoxyimino-propane were added dropwise. During this addition, the temperature rose to 95° C. The mixture was stirred for a further 2 hours at 80° C., the inorganic salt was filtered off and the filtrate was distilled. After distilling off the solvent and the excess 2,6-dimethylaniline, 25.4 g (72.5% of theory) of N-(1-methoxyimino-prop-2-yl)-2,6-dimethylaniline of boiling point 107°-109° C./0.1 mm Hg were obtained. ##STR175## Process variant (a)
Quantity
42.4 g
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reactant
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25 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step One
Name
2-bromo-1-methoxyimino-propane
Quantity
29 g
Type
reactant
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Synthesis routes and methods V

Procedure details

A process for making N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine which comprises reacting 3-halotetrahydro-2-oxofuran, wherein the halo group is bromo or chloro, with 2,6-dimethylbenzeneamine in the presence of water and a base at a temperature between 80° and 160° C. to form N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine, and wherein the base is gradually added to the reaction zone so as to maintain the pH below about 7.5.
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3-halotetrahydro-2-oxofuran
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylaniline
Reactant of Route 2
2,6-Dimethylaniline
Reactant of Route 3
2,6-Dimethylaniline
Reactant of Route 4
2,6-Dimethylaniline
Reactant of Route 5
2,6-Dimethylaniline
Reactant of Route 6
Reactant of Route 6
2,6-Dimethylaniline

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